Phenyl (2-nitrophenyl)methanesulfonate
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Overview
Description
Phenyl (2-nitrophenyl)methanesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group and a 2-nitrophenyl group attached to a methanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (2-nitrophenyl)methanesulfonate can be synthesized through a multi-step process involving the reaction of phenylmethanesulfonyl chloride with 2-nitrophenol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonate ester. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-nitrophenyl)methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenyl groups can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions. Metal hydrides like sodium borohydride (NaBH4) can also be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonate esters or amides, depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major products are oxidized aromatic compounds such as quinones.
Scientific Research Applications
Phenyl (2-nitrophenyl)methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonate esters and amides.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving sulfonate esters.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of phenyl (2-nitrophenyl)methanesulfonate involves the interaction of its functional groups with specific molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with cellular pathways. The phenyl groups contribute to the compound’s stability and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Phenyl (2-nitrophenyl)methanesulfonate can be compared with other aromatic sulfonates such as:
Phenylmethanesulfonate: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrophenylmethanesulfonate: Similar structure but with different substitution patterns, affecting its chemical properties.
Benzyl (2-nitrophenyl)methanesulfonate: Contains a benzyl group instead of a phenyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
CAS No. |
89841-03-2 |
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Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
phenyl (2-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C13H11NO5S/c15-14(16)13-9-5-4-6-11(13)10-20(17,18)19-12-7-2-1-3-8-12/h1-9H,10H2 |
InChI Key |
FDSWDUKQCCOIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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